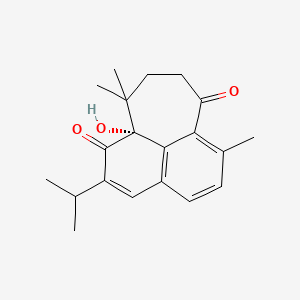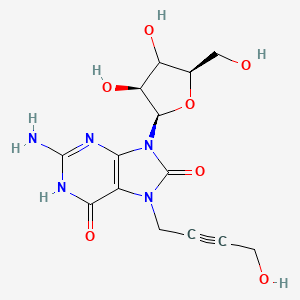
TLR7 agonist 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR7 agonist 9 is a synthetic compound that activates Toll-like receptor 7 (TLR7), a member of the Toll-like receptor family. These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses . TLR7 agonists, including this compound, have shown potential in immunotherapy, particularly in cancer treatment and antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TLR7 agonist 9 involves the preparation of imidazoquinoline derivatives. One common method includes the use of triazole tethered imidazoquinolines . The synthetic route typically involves the following steps:
Formation of Imidazoquinoline Core: The imidazoquinoline core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Triazole Moiety: The triazole moiety is introduced using triazolyl click chemistry, which involves the reaction of an alkyne with an azide in the presence of a copper catalyst.
Substitution Reactions: Various substituents are introduced at specific positions on the imidazoquinoline core to enhance the compound’s activity and specificity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
TLR7 agonist 9 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, altering the compound’s properties.
Substitution: Substitution reactions are commonly used to introduce various substituents on the imidazoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
TLR7 agonist 9 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of imidazoquinoline derivatives.
Medicine: The compound has shown promise in cancer immunotherapy, antiviral therapies, and as an adjuvant in vaccines
Industry: This compound is used in the development of new therapeutic agents and vaccines.
Mechanism of Action
TLR7 agonist 9 exerts its effects by binding to TLR7, which is located in the endosomes of immune cells. This binding triggers a signaling cascade involving the MYD88-dependent pathway and the activation of nuclear factor-kappa B (NF-κB). This leads to the production of pro-inflammatory cytokines and type I interferons, which enhance the immune response . The compound also activates dendritic cells and natural killer cells, further boosting the immune response .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: A well-known TLR7 agonist used in the treatment of skin cancers and viral infections.
Resiquimod: Another TLR7 agonist with similar applications in immunotherapy.
CL097 and CL075:
Uniqueness of TLR7 Agonist 9
This compound is unique due to its specific structural modifications, which enhance its binding affinity and specificity for TLR7. These modifications result in a more potent immune response compared to other TLR7 agonists . Additionally, this compound has shown improved pharmacokinetic properties, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C14H17N5O7 |
|---|---|
Molecular Weight |
367.31 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-(4-hydroxybut-2-ynyl)-1H-purine-6,8-dione |
InChI |
InChI=1S/C14H17N5O7/c15-13-16-10-7(11(24)17-13)18(3-1-2-4-20)14(25)19(10)12-9(23)8(22)6(5-21)26-12/h6,8-9,12,20-23H,3-5H2,(H3,15,16,17,24)/t6-,8?,9+,12-/m1/s1 |
InChI Key |
DPJRWSKJWHNKPQ-WURNFRPNSA-N |
Isomeric SMILES |
C(C#CCO)N1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
C(C#CCO)N1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


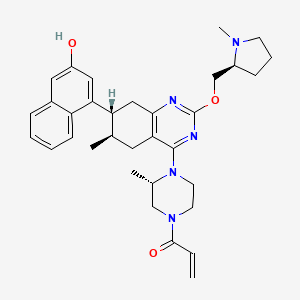
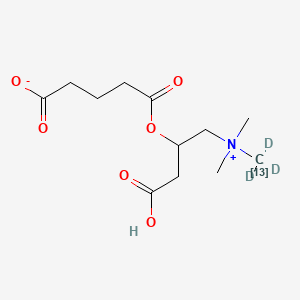
![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)
![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
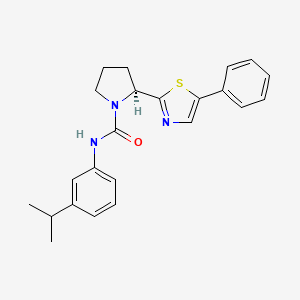
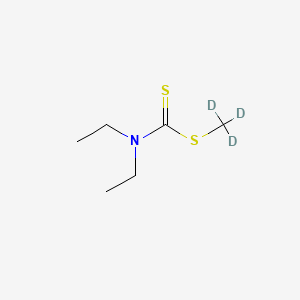
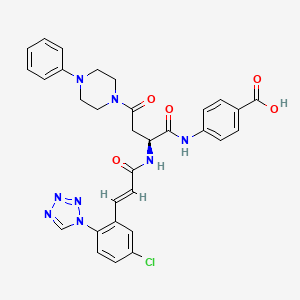
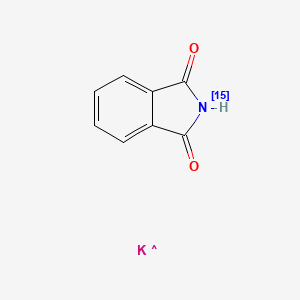
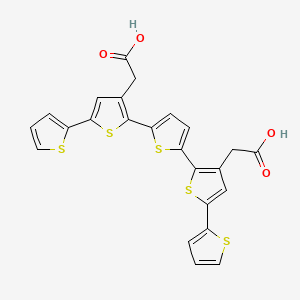
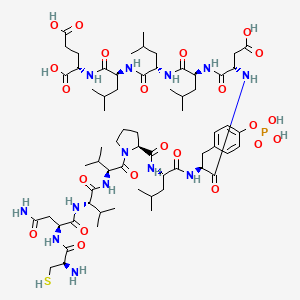
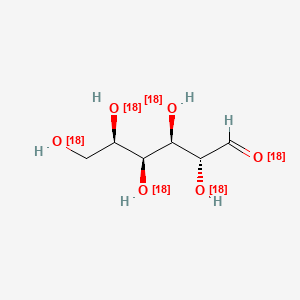
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)

